molecular formula C15H22N2O B4136405 2-(azepan-1-yl)-N-benzylacetamide

2-(azepan-1-yl)-N-benzylacetamide

Cat. No.: B4136405
M. Wt: 246.35 g/mol
InChI Key: ATSBNUYSYDJOLM-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-benzylacetamide is an organic compound that belongs to the class of amides It features a seven-membered azepane ring attached to an acetamide group, with a benzyl group linked to the nitrogen atom of the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-benzylacetamide typically involves the reaction of 1-azepanamine with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 1-azepanamine attacks the carbonyl carbon of benzyl chloroacetate, leading to the formation of the desired amide.

Reaction Conditions:

    Reagents: 1-azepanamine, benzyl chloroacetate

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to 50°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Corresponding amines

    Substitution: Various substituted amides depending on the substituent used

Scientific Research Applications

2-(azepan-1-yl)-N-benzylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-azepanyl)ethanol
  • 2-(1-azepanyl)acetohydrazide
  • 2-(1-azepanyl)-N-methylethanamine

Uniqueness

Compared to similar compounds, 2-(azepan-1-yl)-N-benzylacetamide is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may contribute to its potential therapeutic properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(azepan-1-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-15(13-17-10-6-1-2-7-11-17)16-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSBNUYSYDJOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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